![molecular formula C18H17ClN4OS B12038449 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-31-1](/img/structure/B12038449.png)
5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a propoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-propoxybenzylideneamine, followed by cyclization with thiosemicarbazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising antimicrobial activity against various microbial strains. Its derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi.
Case Studies
- A study demonstrated that derivatives of triazoles exhibited significant activity against Mycobacterium tuberculosis (MTB), with specific binding to the β-ketoacyl carrier protein synthase III (FabH) and other targets like KasA. These interactions suggest a mechanism that disrupts fatty acid biosynthesis in bacteria, leading to their death .
- Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in developing new antimicrobial agents .
Anticancer Properties
Research has also identified 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol as a candidate for anticancer therapy .
Biological Evaluation
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Initial findings indicate that it may inhibit cell proliferation by targeting specific cellular pathways involved in tumor growth.
Case Studies
- In vitro studies reported that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential use in targeted cancer therapies .
- A notable study indicated that the compound could inhibit cancer cell migration, suggesting that it may also play a role in preventing metastasis .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:
- Condensation Reaction : The reaction between 4-propoxybenzaldehyde and 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions to yield the desired product.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final compound.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and propoxybenzylidene groups may enhance the compound’s binding affinity and specificity. The thiol group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((4-butoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different alkoxy groups.
Biological Activity
5-(3-Chlorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its structural complexity and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a thiol functional group, contributing to its reactivity and biological activity. Its molecular formula is C18H17ClN4OS with a molecular weight of approximately 354.87 g/mol. The presence of the chlorophenyl group and propoxybenzylidene moiety enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of key enzymes in microbial metabolism.
Table 1: Antimicrobial Activity Against Various Strains
Microbial Strain | Activity (Zone of Inhibition) | Concentration Tested |
---|---|---|
Staphylococcus aureus | Moderate | 100 µg/mL |
Escherichia coli | Significant | 50 µg/mL |
Bacillus subtilis | Moderate | 100 µg/mL |
Candida albicans | Weak | 200 µg/mL |
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (MTB), particularly against multidrug-resistant strains at concentrations as low as 5.5 µg/mL .
Anticancer Activity
Preliminary findings suggest that this triazole derivative may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves interaction with cellular pathways related to cell proliferation and apoptosis regulation.
Case Study: Anticancer Effects on Cell Lines
A study examined the effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
- MCF-7 Cell Line : IC50 value of 12 µM after 48 hours of treatment.
- HeLa Cell Line : IC50 value of 15 µM after 48 hours of treatment.
These results suggest a dose-dependent response, with significant cytotoxic effects observed at higher concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It targets enzymes such as β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical for the survival of pathogenic bacteria .
- Reactive Oxygen Species (ROS) Generation : The thiol group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.
- Interaction with DNA : Preliminary studies suggest that the compound may bind to DNA or interfere with DNA replication processes in cancer cells.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Their biological activities can provide insights into the structure-activity relationship (SAR).
Table 2: Comparison of Structural Analogues
Compound Name | Unique Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Different substituent on phenyl ring | Moderate antibacterial |
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol | Contains methyl group | Weak antibacterial |
4-((3-Phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Phenoxy substituent | Significant anticancer activity |
Properties
CAS No. |
478255-31-1 |
---|---|
Molecular Formula |
C18H17ClN4OS |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-10-24-16-8-6-13(7-9-16)12-20-23-17(21-22-18(23)25)14-4-3-5-15(19)11-14/h3-9,11-12H,2,10H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
WZFPFFSMDJOBQR-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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